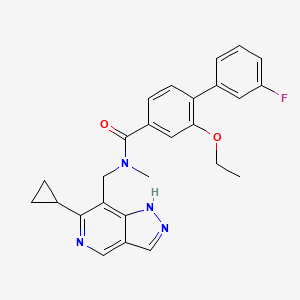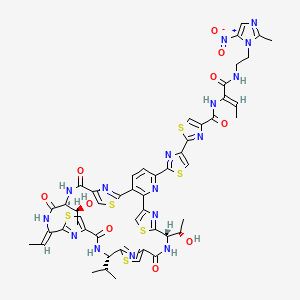
Antibacterial agent 159
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Antibacterial agent 159 is a potent antimicrobial compound known for its efficacy against a variety of bacterial infections, including those caused by drug-resistant strains. This compound has shown significant promise in treating infections such as impetigo and Clostridioides difficile infections, with minimal impact on beneficial gut microbiota .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of antibacterial agent 159 involves a series of chemical reactions, typically starting with the modification of known antibiotic structures to enhance their efficacy and circumvent bacterial resistance mechanisms . The process often includes steps such as halogenation, cyclization, and functional group modifications under controlled conditions.
Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using automated reactors. The process is optimized for high yield and purity, ensuring that the compound meets stringent pharmaceutical standards. Key steps include the purification of intermediates and final products using techniques such as crystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions: Antibacterial agent 159 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride.
Substitution: Involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products:
Wissenschaftliche Forschungsanwendungen
Antibacterial agent 159 has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying antibacterial mechanisms and developing new antibiotics.
Biology: Employed in research on bacterial resistance and the development of novel antimicrobial strategies.
Medicine: Investigated for its potential in treating various bacterial infections, particularly those caused by drug-resistant strains.
Industry: Utilized in the development of antibacterial coatings and materials for medical devices and surfaces.
Wirkmechanismus
The mechanism of action of antibacterial agent 159 involves targeting bacterial cell wall synthesis and disrupting bacterial DNA processes. It binds to specific enzymes involved in cell wall synthesis, inhibiting their function and leading to cell lysis. Additionally, it interferes with bacterial DNA replication and transcription, preventing bacterial growth and proliferation .
Vergleich Mit ähnlichen Verbindungen
Penicillin: A well-known antibiotic that also targets bacterial cell wall synthesis.
Ciprofloxacin: An antibiotic that inhibits bacterial DNA gyrase, preventing DNA replication.
Vancomycin: Targets bacterial cell wall synthesis but is used primarily for Gram-positive bacteria.
Uniqueness: Antibacterial agent 159 stands out due to its broad-spectrum activity and effectiveness against drug-resistant strains. Unlike some antibiotics that have a narrow spectrum of activity, this compound is effective against a wide range of bacterial pathogens, making it a versatile and valuable addition to the arsenal of antimicrobial agents .
Eigenschaften
Molekularformel |
C51H50N16O10S6 |
|---|---|
Molekulargewicht |
1239.4 g/mol |
IUPAC-Name |
2-[2-[(12S,19S,26Z,29S)-26-ethylidene-12,29-bis[(1S)-1-hydroxyethyl]-14,21,28,31-tetraoxo-19-propan-2-yl-10,17,24,34-tetrathia-6,13,20,27,30,35,36,37,38-nonazahexacyclo[30.2.1.18,11.115,18.122,25.02,7]octatriaconta-1(35),2(7),3,5,8,11(38),15,18(37),22,25(36),32-undecaen-5-yl]-1,3-thiazol-4-yl]-N-[(Z)-1-[2-(2-methyl-5-nitroimidazol-1-yl)ethylamino]-1-oxobut-2-en-2-yl]-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C51H50N16O10S6/c1-8-26(40(70)52-12-13-66-24(7)53-14-35(66)67(76)77)55-41(71)30-17-80-49(60-30)34-20-81-48(62-34)28-11-10-25-39(54-28)29-15-82-51(57-29)38(23(6)69)65-44(74)33-19-83-50(61-33)36(21(3)4)63-42(72)32-18-79-47(59-32)27(9-2)56-45(75)37(22(5)68)64-43(73)31-16-78-46(25)58-31/h8-11,14-23,36-38,68-69H,12-13H2,1-7H3,(H,52,70)(H,55,71)(H,56,75)(H,63,72)(H,64,73)(H,65,74)/b26-8-,27-9-/t22-,23-,36-,37-,38-/m0/s1 |
InChI-Schlüssel |
QHOMZYOQMRPBSC-IDHJEGDNSA-N |
Isomerische SMILES |
C/C=C\1/C2=NC(=CS2)C(=O)N[C@H](C3=NC(=CS3)C(=O)N[C@H](C4=NC(=CS4)C5=C(C=CC(=N5)C6=NC(=CS6)C7=NC(=CS7)C(=O)N/C(=C\C)/C(=O)NCCN8C(=NC=C8[N+](=O)[O-])C)C9=NC(=CS9)C(=O)N[C@H](C(=O)N1)[C@H](C)O)[C@H](C)O)C(C)C |
Kanonische SMILES |
CC=C1C2=NC(=CS2)C(=O)NC(C3=NC(=CS3)C(=O)NC(C4=NC(=CS4)C5=C(C=CC(=N5)C6=NC(=CS6)C7=NC(=CS7)C(=O)NC(=CC)C(=O)NCCN8C(=NC=C8[N+](=O)[O-])C)C9=NC(=CS9)C(=O)NC(C(=O)N1)C(C)O)C(C)O)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


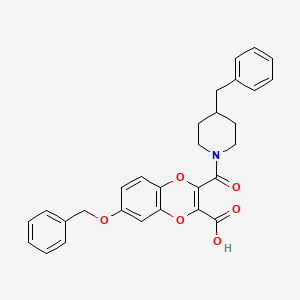
![[(1R,2R,3aR,4S,7S,7aR)-3a,4-dimethyl-4'-methylidene-7-[(Z)-3-methylsulfanylprop-2-enoyl]oxy-2'-oxospiro[3,4,5,6,7,7a-hexahydro-1H-indene-2,3'-oxolane]-1-yl] (Z)-2-methylbut-2-enoate](/img/structure/B12378842.png)
![[4-[[(2S)-2-[[(2S)-2-[3-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]propanoyl]amino]phenyl]methyl N-[3-[[1-(3-benzyl-7-chloro-4-oxochromen-2-yl)-2-methylpropyl]-(4-methylbenzoyl)amino]propyl]carbamate](/img/structure/B12378851.png)

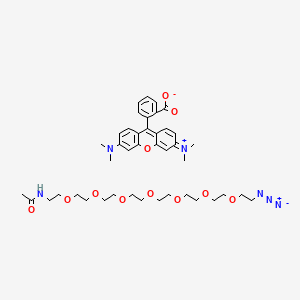

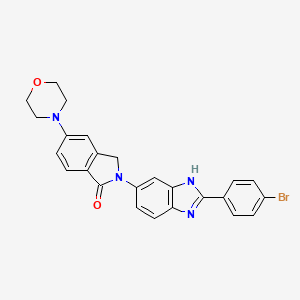
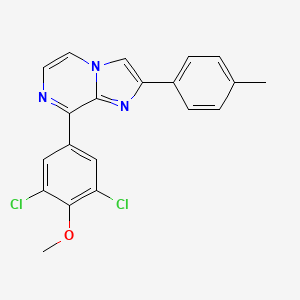
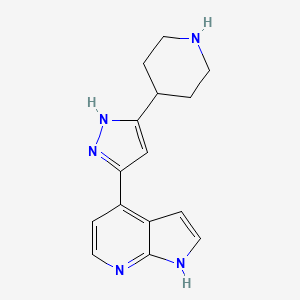

![(3S)-1-[4-(4-methylpiperazin-1-yl)pyridine-2-carbonyl]-N-[3-(3-oxo-1,2-dihydroisoindol-5-yl)phenyl]piperidine-3-carboxamide](/img/structure/B12378881.png)
![2-[2-(4-amino-1,2,5-oxadiazol-3-yl)benzimidazol-1-yl]-N-[4-(2-morpholin-4-ylethyl)phenyl]acetamide](/img/structure/B12378885.png)
